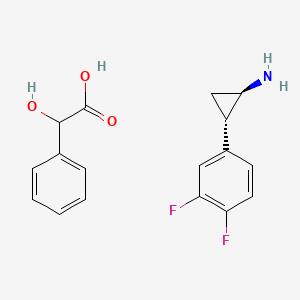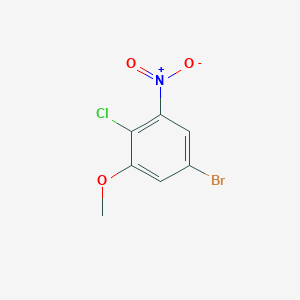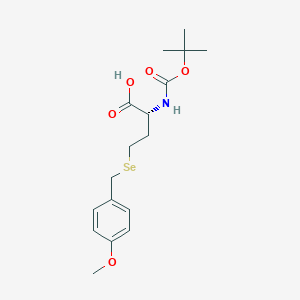
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate is a complex organic compound that features a cyclopropane ring substituted with a difluorophenyl group and an amine group, along with a hydroxy-phenylacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate typically involves multiple steps, starting from commercially available precursors. One common approach is the cyclopropanation of a suitable alkene with a difluorophenyl group, followed by amination and esterification reactions. The reaction conditions often require the use of catalysts, such as transition metal complexes, and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 2-hydroxy-2-phenylacetate include:
- 1-(4-Fluorophenyl)piperazine
- 1-(3,4-Difluorophenyl)cyclopropan-1-amine
- 2-Hydroxy-2-phenylacetic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H17F2NO3 |
|---|---|
Molekulargewicht |
321.32 g/mol |
IUPAC-Name |
(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C9H9F2N.C8H8O3/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;9-7(8(10)11)6-4-2-1-3-5-6/h1-3,6,9H,4,12H2;1-5,7,9H,(H,10,11)/t6-,9+;/m0./s1 |
InChI-Schlüssel |
GUESUQPLVFMJIT-RDNZEXAOSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Kanonische SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![heptasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/structure/B13150179.png)
![3-bromo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13150181.png)
![(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13150186.png)



![6-[6-(5-carboxypyridin-2-yl)pyridin-3-yl]pyridine-3-carboxylic acid](/img/structure/B13150200.png)




